molecular formula C21H18ClNO5S B2623037 N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide CAS No. 431923-22-7

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2623037
CAS No.: 431923-22-7
M. Wt: 431.89
InChI Key: BPNHZJRDYHERAB-UHFFFAOYSA-N
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Description

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is considered eco-friendly. The reaction is performed under mild conditions, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play crucial roles in its binding affinity and activity. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-27-17-11-9-16(10-12-17)23(21(24)19-5-3-4-6-20(19)28-2)29(25,26)18-13-7-15(22)8-14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNHZJRDYHERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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